2-Hydroxybenzimidazole

Description

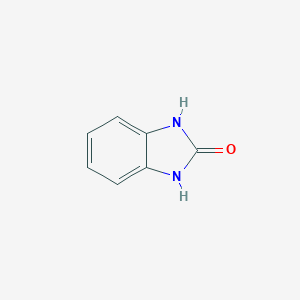

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILNNFMWIMZVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060642 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-16-7 | |

| Record name | 2-Benzimidazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzimidazole (B11371), also known as 1,3-dihydro-2H-benzimidazol-2-one, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its unique structural features, including the presence of both keto and enol tautomeric forms, and its ability to participate in various chemical reactions make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, detailed synthesis and purification protocols, and extensive spectroscopic data. Furthermore, this guide explores the potential biological activities and associated signaling pathways of benzimidazole (B57391) derivatives, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, off-white to pale brown crystalline powder.[1] It exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and DMSO.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| Melting Point | >300 °C | [1] |

| pKa | 11.95 ± 0.10 (Predicted) | [1] |

| Appearance | Off-white to pale brown crystalline powder | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in DMSO and slightly soluble in heated methanol | [4] |

| CAS Number | 615-16-7 | [3] |

Tautomerism

This compound exists in a tautomeric equilibrium between its keto (benzimidazolone) and enol (hydroxybenzimidazole) forms. Theoretical studies suggest that the keto tautomer is the more stable and predominant form in both the gas phase and in solution.[5] This equilibrium is a critical aspect of its reactivity and biological activity.

Caption: Keto-enol tautomerism of this compound.

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with urea (B33335) in the presence of an acid catalyst.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and urea (1.1 equivalents).

-

Acid Catalyst: Add a catalytic amount of hydrochloric acid.

-

Solvent: While some procedures are solvent-free, xylene can be used as a solvent to aid in the removal of water via a Dean-Stark apparatus.

-

Heating: Heat the reaction mixture to 140-150 °C for 4-5 hours. During this time, ammonia (B1221849) and water will be evolved.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solidified reaction mixture is treated with a 10% sodium hydroxide (B78521) solution to neutralize the acid and precipitate the product.

-

Isolation: The crude product is collected by vacuum filtration and washed with cold water.

Detailed Experimental Protocol: Purification

-

Recrystallization: The crude this compound is dissolved in a minimal amount of boiling ethanol.

-

Decolorization: Activated charcoal can be added to the hot solution to remove colored impurities. The solution is then hot-filtered to remove the charcoal.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.

-

Final Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is typically recorded in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~10.65 | singlet | 2H | N-H protons | [3] |

| ~6.94-6.98 | multiplet | 4H | Aromatic C-H protons | [3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~155 | C=O (keto form) | [6] |

| ~130 | Aromatic C (quaternary) | [6] |

| ~121 | Aromatic C-H | [7] |

| ~109 | Aromatic C-H | [7] |

FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |

| 3400-3200 (broad) | N-H stretch | Amide | [8] |

| ~3050 | C-H stretch | Aromatic | [8] |

| ~1700 | C=O stretch | Amide (keto form) | [9] |

| 1620-1450 | C=C stretch | Aromatic ring | [9] |

| ~1300 | C-N stretch | Amine | [9] |

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in ethanol, shows absorption bands characteristic of the benzimidazole chromophore. The λmax is influenced by the electronic transitions within the conjugated system.[10][11]

| Solvent | λmax (nm) |

| Ethanol | ~280, ~245 |

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of benzimidazole derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory and antifungal effects.[2][12] These activities suggest potential interactions with various biological targets and signaling pathways.

Potential Anti-Inflammatory Signaling Pathways

Benzimidazole derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[2][13] This can involve the inhibition of pro-inflammatory enzymes and cytokines.

Caption: Potential anti-inflammatory signaling pathways modulated by benzimidazole derivatives.

Potential Antifungal Mechanism of Action

The antifungal activity of many azole compounds, including benzimidazole derivatives, often involves the disruption of fungal cell membrane synthesis.[12] A key target is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis.[14]

Caption: Potential antifungal mechanism of action for benzimidazole derivatives.

Experimental Workflow for Biological Screening

A generalized workflow for the in vitro screening of benzimidazole derivatives for potential biological activity is outlined below.

Caption: Generalized experimental workflow for in vitro biological screening.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in drug discovery. Its straightforward synthesis, well-characterized spectroscopic properties, and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers, providing essential data and protocols to facilitate further investigation into the promising applications of this compound and its analogues.

References

- 1. m.youtube.com [m.youtube.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(615-16-7) 1H NMR spectrum [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound(615-16-7) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rjpn.org [rjpn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxybenzimidazole: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzimidazole (B11371), formally known by its IUPAC name 1,3-dihydro-2H-benzimidazol-2-one , is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a fused benzene (B151609) and imidazole (B134444) ring system, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, established experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

The structure of this compound consists of a benzene ring fused to an imidazole ring. It exists in tautomeric equilibrium with its keto form, 1,3-dihydro-2H-benzimidazol-2-one, with the keto form being predominant. This structural feature is crucial for its chemical reactivity and biological interactions. The molecule has the chemical formula C₇H₆N₂O.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,3-dihydro-2H-benzimidazol-2-one, providing essential data for researchers and chemists working with this compound.

| Property | Value | Source |

| IUPAC Name | 1,3-dihydro-2H-benzimidazol-2-one | |

| Synonyms | This compound, 2-Benzimidazolinone | |

| CAS Number | 615-16-7 | |

| Molecular Formula | C₇H₆N₂O | |

| Molecular Weight | 134.14 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents. | [1] |

| pKa | 11.95 ± 0.10 (Predicted) | |

| LogP | 1.1 | |

| Standard solid enthalpy of combustion (ΔcH°solid) | -3527.50 ± 3.20 kJ/mol | [2] |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | -85.10 ± 3.20 kJ/mol | [2] |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 126.40 ± 2.40 kJ/mol | [2] |

Experimental Protocols

Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea

This protocol describes a common and efficient method for the synthesis of 1,3-dihydro-2H-benzimidazol-2-one.

Materials:

-

o-Phenylenediamine

-

Urea

-

Water

-

Chelating agent (e.g., sodium salt of ethylenediaminetetraacetic acid)

-

Sodium dithionite

-

Nitrogen gas

-

Autoclave or pressure vessel

Procedure: [3]

-

Prepare an aqueous solution of o-phenylenediamine.

-

To this solution, add urea, a chelating agent, and sodium dithionite.

-

Flush a pressure vessel with nitrogen gas and transfer the reaction mixture into it.

-

Heat the sealed vessel to 150 °C with stirring and maintain this temperature for 3 hours.

-

After the reaction period, cool the vessel to room temperature and carefully release the ammonia (B1221849) pressure.

-

The product will precipitate as a crystalline solid. Collect the solid by filtration.

-

Wash the collected crystals with water until the pH of the washings is approximately 6.5.

-

Dry the purified product. This method typically yields a high-purity product with a melting point of around 309 °C.[3]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a representative HPLC method that can be adapted for the quantification of benzimidazolone derivatives.

Instrumentation and Conditions: [4][5]

-

HPLC System: A standard liquid chromatograph equipped with a UV detector.

-

Column: Nucleosil C8 (5 µm, 250 x 4.6 mm) or a similar C8 column.[4]

-

Mobile Phase: A gradient system is often employed for complex samples.

-

Mobile Phase A: A mixture of 85% orthophosphoric acid, water, and acetonitrile (B52724) (e.g., in a 0.05:75:25 v/v/v ratio), with the pH adjusted to 4.5 using a 15% sodium hydroxide (B78521) solution.[4]

-

Mobile Phase B: A mixture of 85% orthophosphoric acid, water, and acetonitrile (e.g., in a 0.05:50:50 v/v/v ratio), with the pH also adjusted to 4.5.[4]

-

-

Detection: UV detection at a wavelength of 254 nm is suitable for the benzimidazole (B57391) core.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Sample Preparation: [5]

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in a suitable solvent, such as a 0.25% hydrochloric acid solution in methanol.

-

If necessary, sonicate and dilute the solution to an appropriate concentration with the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Quantification: The concentration of the benzimidazolone derivative in the sample is determined by comparing its peak area to a calibration curve constructed from the analysis of standard solutions of known concentrations.

Mandatory Visualization: Signaling Pathway

Derivatives of this compound have been identified as modulators of ion channels, with implications for therapeutic development. One such derivative, 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), is a known activator of the intermediate-conductance Ca²⁺-activated K⁺ (IK) channel. The following diagram illustrates the proposed signaling pathway initiated by DCEBIO in skeletal muscle cells.

Caption: Signaling pathway of DCEBIO-mediated myotube hypertrophy.

This pathway highlights how DCEBIO, by activating IKca channels, can influence key cellular processes in muscle cells.[3][6] The activation of these channels leads to membrane hyperpolarization, a trigger for myogenic differentiation.[6] Furthermore, DCEBIO-induced activation of mitochondrial IKca channels stimulates the production of reactive oxygen species (ROS), which in turn activates the Akt/mTOR signaling cascade, a critical pathway for muscle growth and hypertrophy.[3] This dual effect on differentiation and hypertrophy makes benzimidazolone derivatives like DCEBIO interesting candidates for further investigation in the context of muscle wasting diseases.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Opening of Intermediate Conductance Ca2+-Activated K+ Channels in C2C12 Skeletal Muscle Cells Increases the Myotube Diameter via the Akt/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. DCEBIO facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxybenzimidazole: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of 2-Hydroxybenzimidazole (B11371). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparison.

Discovery and Historical Milestones

The synthesis of this compound (also known as 2-benzimidazolinone) was first reported in the early 20th century during broader investigations into benzimidazole (B57391) derivatives.[1] This heterocyclic organic compound quickly gained significance as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its core structure, a fusion of a benzene (B151609) and an imidazole (B134444) ring, has made it a valuable scaffold in medicinal chemistry.

Historically, the most common and enduring method for its synthesis involves the condensation reaction of o-phenylenediamine (B120857) with urea (B33335) or formic acid derivatives under acidic conditions.[1] Over the years, various modifications to this fundamental synthesis have been developed to improve yield and purity.[3][4][5]

Beyond its role as a synthetic intermediate, this compound and its derivatives have been explored for a range of biological activities, including potential applications as antifungal, anti-inflammatory, and antihypertensive agents.[1][6][7][8][9][10][11] It also finds use in industrial applications such as the production of fluorescent dyes and as a corrosion inhibitor.[1][2]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [12] |

| Molecular Weight | 134.14 g/mol | [12][13] |

| CAS Number | 615-16-7 | [12] |

| Appearance | Off-white to tan/pale brown crystalline powder | [1][14] |

| Melting Point | >300 °C | [14] |

| Solubility in Water | 0.543 g/L (insoluble/sparingly soluble) | [1] |

| pKa (Predicted) | 11.95 ± 0.10 | [1] |

| IUPAC Name | 1,3-dihydrobenzimidazol-2-one | [13] |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features/Notes | Source(s) |

| ¹H NMR | Spectra available from various sources. | [15][16] |

| ¹³C NMR | Spectra available from various sources. | [17] |

| FT-IR | Spectra available, typically showing characteristic N-H and C=O stretching frequencies. | [13][18][19] |

| Mass Spectrometry (EI) | m/z Top Peak: 134, m/z 2nd Highest: 106. | [13][20] |

| MS-MS ([M+H]⁺) | Precursor m/z: 135.0553. | [13] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two cited experimental protocols.

Synthesis from o-Phenylenediamine and Urea with Xylene

This protocol describes a method using xylene as a solvent.

Procedure:

-

Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[21]

-

Heat the mixture at 140°-150° C for 5 hours, distilling out approximately 20 ml of water during the reaction.[21]

-

In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide (B78521) in 600 ml of water.[21]

-

Transfer the reaction product to the sodium hydroxide solution and stir the resulting mixture at 80° C for 15 hours.[21]

-

Filter the mixture while hot.[21]

-

Cool the filtrate to induce precipitation.[21]

-

Filter the precipitate and wash the filter cake with water.[21]

-

The final product is this compound with a reported melting point of 316°-317° C and a yield of 53.6 g (66.6%).[21]

Synthesis from o-Phenylenediamine and Urea with Acid-Protected Condensation

This protocol presents a method that avoids the use of toxic solvents like xylene.

Procedure:

-

Add 54g of o-Phenylenediamine and 50.7g of 36-38% hydrochloric acid to a reaction kettle and mix.[3]

-

After stirring, remove water under reduced pressure.[3]

-

Add 33g of urea to the mixture.[3]

-

Heat the reaction mixture to 140-150 °C and maintain for 4 hours.[3]

-

After the reaction is complete, add 100g of water to the reaction solution.[3]

-

Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.[3]

-

Filter the precipitate and wash with water.[3]

-

Dry the solid under reduced pressure to obtain white solid this compound.[3]

-

This method reports a yield of 85% and an HPLC purity of 99.10%.[3]

Visualized Experimental Workflow

As no specific signaling pathways for this compound have been definitively elucidated, the following diagram illustrates the general experimental workflow for its synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 5. Buy this compound | 102976-62-5 [smolecule.com]

- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Benzimidazole derivatives with antihypertensive and platelet antiaggregant actions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 615-16-7 [chemicalbook.com]

- 15. This compound(615-16-7) 1H NMR spectrum [chemicalbook.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. This compound(615-16-7) 13C NMR [m.chemicalbook.com]

- 18. This compound(615-16-7) IR2 [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 21. prepchem.com [prepchem.com]

Synthesis of 2-Hydroxybenzimidazole from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-hydroxybenzimidazole (B11371), a crucial intermediate in the pharmaceutical industry, from o-phenylenediamine (B120857). This document provides a comprehensive overview of various synthetic methods, detailed experimental protocols, and critical safety information. All quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

This compound, also known as benzimidazolone, is a heterocyclic organic compound with a molecular formula of C₇H₆N₂O. It appears as a white to off-white crystalline solid and is sparingly soluble in water but more soluble in polar organic solvents.[1] Its structural motif is a key component in a variety of pharmacologically active molecules, including antihistamines like emedastine (B1214569) and mizolastine. This guide focuses on the prevalent synthetic routes starting from o-phenylenediamine, providing detailed methodologies for laboratory-scale preparation.

Synthetic Methodologies

The most common and economically viable method for the synthesis of this compound is the reaction of o-phenylenediamine with urea (B33335). Alternative methods utilizing carbon dioxide or potassium ethyl xanthate have also been reported.

Reaction of o-Phenylenediamine with Urea

This is the most widely employed method for the synthesis of this compound. The reaction involves the condensation of o-phenylenediamine with urea, typically at elevated temperatures. The reaction can be carried out with or without a solvent and may be facilitated by the presence of an acid.

A proposed reaction mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, leading to the formation of an intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final product, this compound. The use of an acid, such as hydrochloric acid, can protonate the carbonyl group of urea, making it more electrophilic and thus facilitating the initial nucleophilic attack.

Reaction Pathway: o-Phenylenediamine with Urea

Caption: Reaction pathway for the synthesis of this compound from o-phenylenediamine and urea.

Reaction with Carbon Dioxide

The carbonylation of o-phenylenediamine with carbon dioxide presents a greener alternative for the synthesis of this compound. This reaction is typically carried out under pressure and at elevated temperatures, often in the presence of a catalyst.

Reaction with Potassium Ethyl Xanthate

Another reported method involves the reaction of o-phenylenediamine with potassium ethyl xanthate. This reaction proceeds via an intermediate which then cyclizes to form a derivative that can be converted to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound from o-phenylenediamine and urea.

Table 1: Molar Ratios and Reaction Conditions

| Method Reference | o-Phenylenediamine (moles) | Urea (moles) | Acid (moles) | Solvent | Temperature (°C) | Time (h) |

| Method 1 | 0.6 | 0.6 | 0.5 (HCl) | Xylene | 140-150 | 5 |

| Method 2 | 1 | 1.1 | 0.9 (HCl) | None | 140-150 | 4 |

| Method 3 | 2 | 2.4 | None (Sulfated Polyborate catalyst) | None | 120 | Not specified |

Table 2: Product Yield and Purity

| Method Reference | Yield (%) | Purity (%) |

| Method 1 | 66.6 | Not specified |

| Method 2 | 85-86.5 | 99.10-99.25 (HPLC) |

| Method 3 | Not specified | Not specified |

Experimental Protocols

Method 1: Synthesis in Xylene with Hydrochloric Acid

Materials:

-

o-Phenylenediamine (64.8 g, 0.6 mol)

-

Hydrochloric acid (31.3 g, 0.5 mol)

-

Urea (36.0 g, 0.6 mol)

-

Xylene (50 ml)

-

Sodium hydroxide (B78521) (30 g, 0.75 mol)

-

Water

Procedure:

-

In a 1 L four-necked flask, charge o-phenylenediamine, hydrochloric acid, urea, and xylene.

-

Heat the mixture to 140-150 °C for 5 hours, distilling out approximately 20 ml of water.

-

In a separate 1 L four-necked flask, prepare a solution of sodium hydroxide in 600 ml of water.

-

Transfer the reaction product from the first flask to the sodium hydroxide solution.

-

Stir the resulting mixture at 80 °C for 15 hours.

-

Filter the hot mixture and cool the filtrate to induce precipitation.

-

Collect the precipitate by filtration and wash the filter cake with water.

-

The resulting product is this compound with a melting point of 316-317 °C and a yield of 53.6 g (66.6%).[2]

Method 2: Solvent-Free Synthesis with Hydrochloric Acid

Materials:

-

o-Phenylenediamine (54 g)

-

36-38% Hydrochloric acid (50.7 g)

-

Urea (33 g)

-

30% Sodium hydroxide solution

-

Water

Procedure:

-

In a reaction kettle, mix o-phenylenediamine and hydrochloric acid.

-

Stir the mixture and remove water under reduced pressure.

-

Add urea to the reaction kettle and heat to 140-150 °C for 4 hours.

-

After the reaction is complete, add 100 g of water to the reaction liquid.

-

Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.

-

Filter the solid and wash it.

-

Dry the solid under reduced pressure to obtain white solid this compound (56.9 g, 85% yield, 99.10% purity by HPLC).[3][4]

Experimental Workflow: General Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.49 (s, 2H), 6.81 (s, 4H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 155.7 (C=O), 130.1 (C), 120.8 (CH), 108.9 (CH).[1]

Infrared (IR) Spectroscopy:

-

The IR spectrum (KBr disc) shows characteristic peaks for N-H stretching and C=O stretching, confirming the structure of this compound.[1][5]

Mass Spectrometry (MS):

-

The mass spectrum (electron ionization) shows a molecular ion peak corresponding to the molecular weight of this compound (134.14 g/mol ).[1][6][7]

Safety Information

Table 3: Safety Data for Key Reagents

| Compound | Hazards | First Aid Measures |

| o-Phenylenediamine | Toxic if swallowed, in contact with skin, or if inhaled.[8] Suspected of causing genetic defects and cancer.[8] Causes serious eye irritation and may cause an allergic skin reaction.[8] | Eyes: Rinse cautiously with water for several minutes.[9] Skin: Wash with plenty of soap and water.[9] Inhalation: Move to fresh air.[9] Ingestion: Immediately call a poison center or doctor.[9] |

| Urea | Low toxicity. May cause irritation to the eyes, skin, and respiratory tract upon prolonged contact.[10] Ingestion of large amounts can lead to gastrointestinal irritation.[10] | Eyes: Flush with fresh water for at least 15 minutes.[10] Skin: Wash with soap and water.[10] Inhalation: Move to fresh air.[10] Ingestion: Give 2-4 cups of water if conscious.[10] |

| This compound | Harmful if swallowed, in contact with skin, and if inhaled.[11][12] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12] | Eyes: Rinse immediately with plenty of water.[12] Skin: Wash off with soap and plenty of water.[13] Inhalation: Move person into fresh air.[13] Ingestion: Rinse mouth with water and consult a physician.[13] |

Handling Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow the first aid measures outlined above and seek medical attention if necessary.

References

- 1. Page loading... [guidechem.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound(615-16-7) IR2 [m.chemicalbook.com]

- 6. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 8. aarti-industries.com [aarti-industries.com]

- 9. fishersci.com [fishersci.com]

- 10. summitfertz.com.au [summitfertz.com.au]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

2-Hydroxybenzimidazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybenzimidazole (B11371), a pivotal heterocyclic compound in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a building block in the development of various therapeutic agents.

Core Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 615-16-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₆N₂O | [1][2][3][7] |

| Molecular Weight | 134.14 g/mol | [2][3][6][7] |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Off-white to pale brown crystalline powder | [1][5] |

| Melting Point | >300 °C | [3][5][6] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol (B145695), DMSO, and acetone. | [1] |

| pKa | 11.95 ± 0.10 (Predicted) | [1][5] |

| LogP | 1.45 | [3] |

| Boiling Point | 397.4 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

Synthesis of this compound

This compound is primarily synthesized through the condensation of o-phenylenediamine (B120857) with a carbonyl source, most commonly urea (B33335). Several protocols have been reported, with variations in catalysts, solvents, and reaction conditions.

Experimental Protocol 1: Synthesis via o-Phenylenediamine and Urea with Hydrochloric Acid

This method involves the reaction of o-phenylenediamine and urea in the presence of hydrochloric acid and xylene.

Methodology:

-

Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[2]

-

Heat the mixture to 140-150°C for 5 hours, during which approximately 20 ml of water is distilled out.[2]

-

In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide (B78521) in 600 ml of water.[2]

-

Transfer the reaction product from the first flask to the sodium hydroxide solution and stir the resulting mixture at 80°C for 15 hours.[2]

-

Filter the hot mixture and allow the filtrate to cool, leading to the precipitation of the product.[2]

-

Collect the precipitate by filtration and wash the filter cake with water to obtain this compound.[2]

-

The reported yield is 53.6 g (66.6%) with a melting point of 316-317°C.[2]

Experimental Protocol 2: Synthesis using a Sulfated Polyborate Catalyst

This procedure outlines a more general approach using a sulfated polyborate catalyst.

Methodology:

-

Combine the amine (o-phenylenediamine, 2 mmol), urea (2.4 mmol), and sulfated polyborate (10 wt%) in a reaction vessel.[8]

-

Heat the mixture in an oil bath at 120°C.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature.[8]

-

Quench the reaction by adding 5 mL of water, which will cause the product to precipitate.[8]

-

Filter the solid product under vacuum and wash it with water (3 x 5 mL).[8]

-

Dry the product under vacuum and recrystallize from ethanol to afford the pure this compound.[8]

Experimental Protocol 3: Acid-Protected Condensation without Xylene

This method avoids the use of the toxic solvent xylene.

Methodology:

-

Add o-phenylenediamine and an acid (e.g., 36-38% hydrochloric acid) to a reaction kettle and mix.[9]

-

After stirring, remove water under reduced pressure.[9]

-

Add urea and heat the mixture to 120-180°C for 2-8 hours.[9]

-

After the reaction, add water to the reaction liquid and adjust the pH to 7-8 using a 30% sodium hydroxide solution.[9]

-

Allow the solid to precipitate, then collect it by filtration and wash with water.[9]

-

Dry the product under reduced pressure to obtain white solid this compound with a reported yield of over 85%.[9]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the common experimental protocols.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][4] Its fused heterocyclic structure serves as a versatile scaffold for developing drugs with diverse biological activities.

-

Antihistamines: It is a key intermediate in the synthesis of antihistaminic drugs such as emedastine (B1214569) and mizolastine.[9]

-

Anti-inflammatory and Anti-cancer Agents: The benzimidazole (B57391) core is a privileged structure in medicinal chemistry, and derivatives of this compound are explored for their potential as anti-inflammatory and anti-cancer agents.[4]

-

Neuroleptics: It is a known metabolite of the neuroleptic drug Droperidol.[5]

-

Proton Pump Inhibitors: It is listed as an impurity (Impurity D) of Lansoprazole and an impurity (Impurity K) of Rabeprazole, indicating its structural relationship to this class of drugs.[5]

-

Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions.[4]

-

Corrosion Inhibition: This compound is also utilized in industrial applications as a corrosion inhibitor for metals.[1][4]

Biological Activity of Benzimidazole Derivatives

The benzimidazole scaffold, of which this compound is a fundamental example, is present in a multitude of biologically active molecules. The diverse activities are attributed to the ability of the benzimidazole nucleus to engage in hydrogen bonding, π-stacking, and coordination with metal ions, allowing for interactions with various biological targets like enzymes and nucleic acids.[10] Benzimidazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer

-

Antimicrobial

-

Antiviral

-

Anti-inflammatory

-

Anthelmintic

While specific signaling pathways directly modulated by this compound are not extensively detailed in the reviewed literature, its role as a precursor to numerous active pharmaceutical ingredients underscores its importance in targeting a wide range of biological processes. The development of novel therapeutics often involves the modification of the benzimidazole core to optimize activity against specific targets within these pathways.

References

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | CAS#:615-16-7 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 615-16-7 [chemicalbook.com]

- 6. This compound 97 615-16-7 [sigmaaldrich.com]

- 7. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 2-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzimidazole (B11371), a heterocyclic compound of significant interest in medicinal chemistry and materials science, exists in a dynamic equilibrium between its enol (this compound) and keto (benzimidazolin-2-one) tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the relative stability of its tautomers, experimental protocols for their characterization, and quantitative data from both theoretical and experimental studies. The predominance of the keto tautomer is consistently observed, a factor with profound implications for its chemical reactivity, biological activity, and application in drug development.

Introduction

Tautomerism, the phenomenon of interconversion between structural isomers, plays a crucial role in the chemical and biological properties of many heterocyclic compounds. In the case of this compound, the equilibrium between the aromatic enol form and the non-aromatic keto form is a subject of considerable scientific inquiry. Understanding the factors that govern this equilibrium, such as solvent polarity and substitution patterns, is paramount for predicting the molecule's behavior in different environments and for designing novel derivatives with desired therapeutic or material properties.

The two primary tautomeric forms of this compound are:

-

Enol form (this compound): Characterized by a hydroxyl group attached to the C2 carbon of the benzimidazole (B57391) ring.

-

Keto form (1,3-dihydro-2H-benzimidazol-2-one or benzimidazolinone): Characterized by a carbonyl group at the C2 position and two N-H bonds within the five-membered ring.

Theoretical calculations and experimental evidence consistently indicate that the keto form is the more stable and, therefore, the predominant tautomer in most conditions.

Tautomeric Equilibrium

The tautomeric equilibrium between the enol and keto forms of this compound is a dynamic process involving the migration of a proton.

Relative Stability of Tautomers

Theoretical studies employing various computational methods have been conducted to determine the relative stabilities of the this compound tautomers. These studies consistently show that the keto form is significantly more stable than the enol form.

Table 1: Calculated Relative Stabilities of this compound Tautomers

| Computational Method | Tautomer | Relative Energy (kcal/mol) | Reference |

| AM1 (aqueous phase) | 1H-Keto | -14.79 | [1] |

| PM3 (aqueous phase) | 1H-Keto | -11.94 | [1] |

Note: Negative values indicate greater stability relative to the enol form.

Experimental Protocols

The study of tautomerism in this compound relies on a combination of synthesis and spectroscopic characterization techniques.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with urea (B33335).

Detailed Protocol:

-

Reaction Setup: A mixture of o-phenylenediamine and urea is heated in a suitable solvent, often in the presence of an acid catalyst such as hydrochloric acid.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 130-150 °C) for several hours to ensure complete conversion.

-

Workup: After cooling, the reaction mixture is neutralized, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or water, to yield pure this compound (in its keto form).

Spectroscopic Characterization

Spectroscopic methods are indispensable for identifying and quantifying the tautomeric forms of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the predominant tautomer. In the keto form (benzimidazolin-2-one), the symmetry of the molecule results in a simplified spectrum compared to what would be expected for the less symmetric enol form.

Table 2: Representative NMR Spectral Data for Benzimidazolin-2-one

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10.8 | br s | N-H |

| ¹H | ~7.1 | m | Aromatic C-H |

| ¹³C | ~155 | s | C=O |

| ¹³C | ~130 | s | Aromatic C (quaternary) |

| ¹³C | ~121 | s | Aromatic C-H |

| ¹³C | ~109 | s | Aromatic C-H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the predominant tautomer. The presence of a single set of signals for the benzimidazole core is indicative of the symmetric keto form.

References

Spectroscopic Profile of 2-Hydroxybenzimidazole: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxybenzimidazole (CAS 615-16-7), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols to aid in replication and further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency |

| Data not explicitly found in search results | - | DMSO-d6[1] | 400 MHz[1] |

Note: While specific chemical shifts and multiplicities for ¹H NMR were not available in the provided search results, the solvent and instrument frequency have been documented. A typical ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons on the benzene (B151609) ring and the N-H protons of the imidazole (B134444) moiety.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent | Instrument Frequency |

| Data not explicitly found in search results | DMSO-d6[2] | 400 MHz[2] |

Note: Specific chemical shifts for ¹³C NMR were not available in the provided search results. The spectrum would be expected to show distinct signals for the carbonyl carbon and the aromatic carbons.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not explicitly found in search results | N-H stretch, C=O stretch, C=C stretch (aromatic), C-N stretch |

Note: While specific IR absorption peaks were not detailed, the expected functional group absorptions for this compound are listed. The IR spectrum is a valuable tool for confirming the presence of the key functional moieties within the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 134 | Molecular Ion [M]⁺[3][4] |

| 106 | Fragment ion[3] |

| 79 | Fragment ion[3] |

Note: The mass spectrum shows a prominent molecular ion peak at m/z 134, consistent with the molecular weight of this compound (134.14 g/mol )[3][5]. The fragmentation pattern provides further structural information.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][2]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range for aromatic and amide protons.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like this compound. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, stands as a cornerstone in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to readily interact with a wide array of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biological significance of the benzimidazole core, detailing its diverse pharmacological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

A Spectrum of Biological Activities

Benzimidazole derivatives have demonstrated remarkable efficacy across a broad range of therapeutic areas. Their versatility has led to the development of numerous clinically approved drugs and a robust pipeline of investigational compounds. The primary areas of biological activity for the benzimidazole scaffold include anticancer, antimicrobial, antiviral, and anthelmintic effects.

Anticancer Activity

The fight against cancer has been a major focus of benzimidazole research, with numerous derivatives showing potent antiproliferative activity against a wide range of cancer cell lines.[1][3][4] Several FDA-approved anticancer drugs, such as Veliparib (a PARP inhibitor) and Nocodazole (a microtubule-disrupting agent), feature the benzimidazole core.[5] The anticancer mechanisms of benzimidazole derivatives are diverse and often target key signaling pathways involved in cell growth, proliferation, and survival.[1][6][7]

Key Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[8][9][10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of the cytoskeleton leads to G2/M phase cell cycle arrest and induction of apoptosis.[1]

-

Kinase Inhibition: Benzimidazoles are prevalent scaffolds for kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[11][12][13][14] They can act as ATP-competitive inhibitors, blocking the activity of various kinases involved in crucial signaling pathways like PI3K/AKT/mTOR and MAPK.[3][7]

-

PARP Inhibition: Certain benzimidazole derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[15][16][17] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.

-

Topoisomerase Inhibition and DNA Intercalation: Some benzimidazole derivatives can inhibit topoisomerases, enzymes that regulate DNA topology, or directly intercalate into the DNA, leading to DNA damage and apoptosis.[1][5]

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Flubendazole | AsPC-1 (Pancreatic) | 0.23 | [18] |

| Flubendazole | BxPC-3 (Pancreatic) | 0.01 | [18] |

| Flubendazole | HT-29 (Colorectal) | 0.01 | [18] |

| Parbendazole | AsPC-1 (Pancreatic) | 0.58 | [18] |

| Parbendazole | BxPC-3 (Pancreatic) | 0.03 | [18] |

| Mebendazole | BxPC-3 (Pancreatic) | 0.40 | [18] |

| Albendazole | AsPC-1 (Pancreatic) | 0.19 | [18] |

| Fenbendazole | AsPC-1 (Pancreatic) | 3.26 | [18] |

| NI-11 | A549 (Lung) | 2.90 | [10] |

| NI-11 | MCF-7 (Breast) | 7.17 | [10] |

| NI-18 | A549 (Lung) | 2.33 | [10] |

| NI-18 | MCF-7 (Breast) | 6.10 | [10] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Benzimidazole derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[17]

Key Antimicrobial Mechanisms:

-

Inhibition of Bacterial Cell Wall Synthesis: Some benzimidazoles act by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[17]

-

Inhibition of Topoisomerase IV: Certain benzimidazole-quinolone hybrids have been shown to inhibit topoisomerase IV, an enzyme essential for bacterial DNA replication.[17]

-

Disruption of Fungal Microtubules: In fungi, benzimidazoles can bind to β-tubulin and disrupt microtubule formation, similar to their anticancer and anthelmintic mechanisms.[17]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus | 156.25 | |

| Compound 2 | Staphylococcus aureus | 156.25 | |

| Compound 3 | Bacillus cereus | 156.25 | |

| Compound 1 | Candida albicans | 76.125 | |

| Compound 2 | Aspergillus fumigatus | 156.25 | |

| Compound 54 | Staphylococcus aureus | 14-38 (Zone of Inhibition in mm) | |

| Compound 55 | Escherichia coli | 12-37 (Zone of Inhibition in mm) | [17] |

Antiviral Activity

Benzimidazole derivatives have demonstrated significant potential as antiviral agents, with activity against a range of DNA and RNA viruses.[15] Their mechanisms of action are often virus-specific, targeting key viral enzymes or processes essential for replication.

Key Antiviral Mechanisms:

-

Inhibition of Viral Polymerases: A number of benzimidazoles act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), as seen in the case of Hepatitis C Virus (HCV).[19][20][21][22][23] They bind to allosteric sites on the enzyme, inhibiting its function.

-

Inhibition of Reverse Transcriptase: Some benzimidazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[24][25]

-

Inhibition of Viral Entry: Certain derivatives have been shown to interfere with the early stages of viral infection, such as attachment and entry into the host cell, as has been suggested for some influenza virus inhibitors.[2][15][26]

-

Protection of Host Antiviral Factors: Some compounds have been shown to inhibit HIV-1 replication by protecting the host's natural antiviral protein, APOBEC3G, from degradation by the viral Vif protein.[27]

The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives, presented as EC50 values (the concentration required to inhibit 50% of viral activity).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| 14 compounds | Coxsackievirus B5 (CVB-5) | - | 9-17 | [28] |

| 7 compounds | Respiratory Syncytial Virus (RSV) | - | 5-15 | [28] |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | - | as low as 0.02 | [29] |

| Compound 1b | Zika Virus (ZIKV) | - | 24.7 ± 2.0 | [30] |

| Compound 1c | Zika Virus (ZIKV) | - | 13.3 ± 1.1 | [30] |

| Compound 1d | Zika Virus (ZIKV) | - | 7.5 ± 1.1 | [30] |

| Compound 1g | Zika Virus (ZIKV) | - | 6.1 ± 1.2 | [30] |

| Compound 2a | Yellow Fever Virus (YFV) | Huh-7 | 1.7 ± 0.8 | [31] |

| Compound 2a | Yellow Fever Virus (YFV) | Vero | 1.2 ± 0.02 | [31] |

| Compound 2a | Zika Virus (ZIKV) | - | 4.5 ± 2.1 | [31] |

| Compound 36b | Bovine Viral Diarrhoea Virus (BVDV) | - | 1.5 | [31] |

| Compound 36c | Bovine Viral Diarrhoea Virus (BVDV) | - | 0.8 | [31] |

| Compound 36d | Bovine Viral Diarrhoea Virus (BVDV) | - | 1.0 | [31] |

| Compound 14 | HIV-1 | H9 | 0.00345 | [27] |

| Compound 26 | HIV-1 | H9 | 0.05803 | [27] |

Anthelmintic Activity

The benzimidazole scaffold is perhaps most famously known for its role in anthelmintic drugs, which are widely used to treat parasitic worm infections in both humans and animals.[32][33] The primary mechanism of action for this class of drugs is the disruption of microtubule formation in the parasite.[34][35]

Key Anthelmintic Mechanism:

-

Binding to β-tubulin: Benzimidazoles selectively bind to the β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules.[32][33][34][35][36] This leads to a disruption of essential cellular processes such as cell division, motility, and nutrient absorption, ultimately causing the death of the parasite.[32]

The following table presents the in vitro anthelmintic activity of selected benzimidazole derivatives, with IC50 values representing the concentration required to inhibit 50% of larval motility or survival.

| Compound/Derivative | Helminth Species | IC50 (µM) | Reference |

| AO14 | Trichuris muris (L1 larvae) | 3.30 | [37] |

| BZ6 | Trichuris muris (L1 larvae) | 8.89 | [37] |

| BZ12 | Trichuris muris (L1 larvae) | 4.17 | [37] |

| BZ12 | Trichuris muris (adult) | 8.1 | [37] |

| BZ6 | Heligmosomoides polygyrus (adult) | 5.3 | [37] |

| Albendazole | Haemonchus contortus (Egg Hatch Assay) | 0.119 | [38] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological significance of the benzimidazole scaffold, this section includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

Caption: Anticancer mechanisms of benzimidazole derivatives.

Caption: Antiviral mechanisms of benzimidazole derivatives.

Caption: Anthelmintic mechanism of benzimidazole derivatives.

Experimental Workflows

Caption: General workflow for synthesis of 2-substituted benzimidazoles.

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.

Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general and widely used method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.[19]

Materials:

-

o-phenylenediamine

-

Substituted aldehyde

-

p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

-

Ethanol or other appropriate solvent

-

Sodium bicarbonate solution

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of p-TsOH (e.g., 10 mol%) to the reaction mixture.

-

Reflux the mixture for the appropriate time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.

-

The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of a benzimidazole derivative against a bacterial strain.[10][22][36][39]

Materials:

-

Benzimidazole derivative stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of twofold dilutions of the benzimidazole derivative in the broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the serially diluted compound with 100 µL of the diluted bacterial suspension.

-

Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][21][34]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzimidazole derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

-

The next day, treat the cells with various concentrations of the benzimidazole derivative diluted in fresh culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[7][25][32][37]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Benzimidazole derivative stock solution

-

Cell culture medium and overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

Sterile multi-well cell culture plates

Procedure:

-

Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of the benzimidazole derivative.

-

In separate tubes, mix a constant amount of virus with each dilution of the compound and a no-compound control. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

-

Allow the virus to adsorb to the cells for 1-2 hours.

-

Remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of the benzimidazole derivative. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

-

After the incubation period, fix the cells (e.g., with formalin) and stain them with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin in vitro.[9][18][27]

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Benzimidazole derivative

-

Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

On ice, prepare a reaction mixture containing tubulin in polymerization buffer and the benzimidazole derivative at various concentrations.

-

Initiate the polymerization reaction by adding GTP and transferring the mixture to a pre-warmed cuvette or 96-well plate at 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

Record the absorbance readings at regular intervals for a set period (e.g., 60 minutes).

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the effect of the benzimidazole derivative on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC50 value for inhibition of polymerization.

VEGFR-2 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of a benzimidazole derivative against VEGFR-2.[3][12][40]

Materials:

-

Recombinant human VEGFR-2 kinase

-

VEGFR-2 substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase reaction buffer

-

Benzimidazole derivative

-

Positive control inhibitor (e.g., Sorafenib)

-

Detection antibody (e.g., anti-phospho-substrate antibody) and detection system (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well plates and a microplate reader

Procedure:

-

In a 96-well plate, add the kinase reaction buffer, the VEGFR-2 substrate, and the benzimidazole derivative at various concentrations.

-

Add the recombinant VEGFR-2 kinase to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution.

-

Detect the amount of phosphorylated substrate using a specific detection antibody and a suitable detection system (e.g., ELISA-based or luminescence-based).

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Conclusion